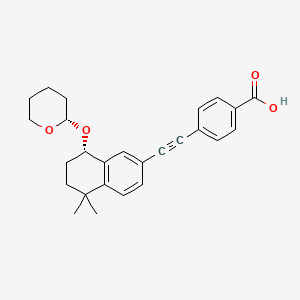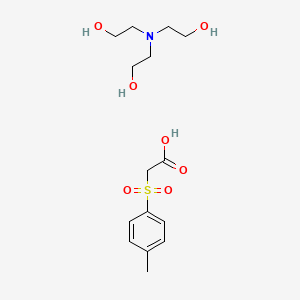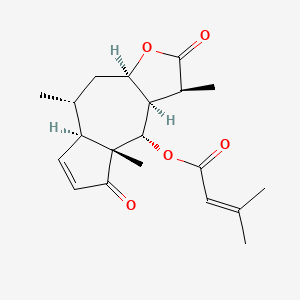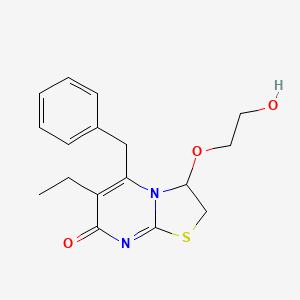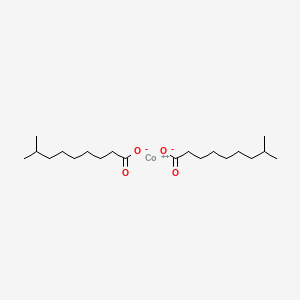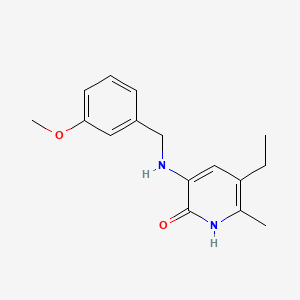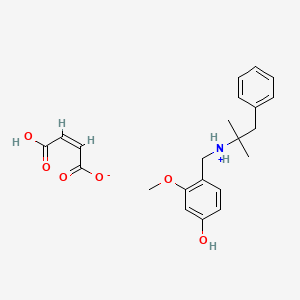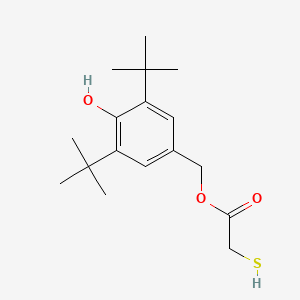
1-(5'-(L-Alanylamino)-5'-deoxy-alpha-L-talofuranosyluronic acid)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is a complex organic compound that combines amino acids and uracil, a component of RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves multiple steps, starting with the preparation of the L-alanylamino group and its subsequent attachment to the talofuranosyluronic acid. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as the expression of specific enzymes in recombinant bacteria. These enzymes can catalyze the formation of the compound under controlled conditions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different uronic acid derivatives, while substitution reactions can introduce new amino or hydroxyl groups.
Aplicaciones Científicas De Investigación
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between amino acids and nucleic acids.
Industry: It can be used in the production of biopolymers and other industrially relevant materials.
Mecanismo De Acción
The mechanism of action of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acid-uracil conjugates and derivatives of talofuranosyluronic acid. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and uracil components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
93806-79-2 |
|---|---|
Fórmula molecular |
C13H18N4O8 |
Peso molecular |
358.30 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H18N4O8/c1-4(14)10(21)16-6(12(22)23)9-7(19)8(20)11(25-9)17-3-2-5(18)15-13(17)24/h2-4,6-9,11,19-20H,14H2,1H3,(H,16,21)(H,22,23)(H,15,18,24)/t4-,6+,7-,8+,9+,11+/m0/s1 |
Clave InChI |
LEEINPKXKQPCMH-WRYFLRNCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


